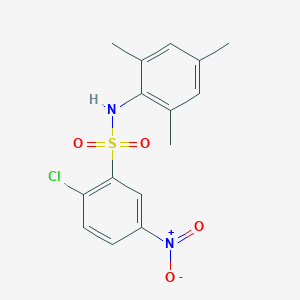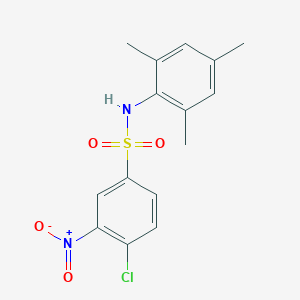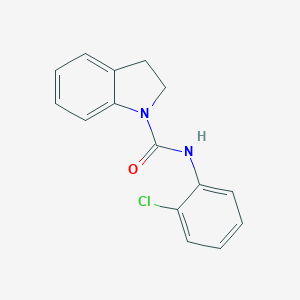![molecular formula C23H21N3O7S B410719 ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B410719.png)
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Sulfonylation: Addition of a sulfonyl group to the nitroaromatic compound.
Acylation: Introduction of an acyl group to form the anilinoacetyl intermediate.
Esterification: Formation of the ethyl ester by reacting the intermediate with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate can be compared with similar compounds such as:
- Ethyl 2-({[({4-nitrophenyl}sulfonyl)anilino]acetyl}amino)benzoate
- Ethyl 2-({[({2-chlorophenyl}sulfonyl)anilino]acetyl}amino)benzoate
These compounds share similar structural features but differ in the substituents on the aromatic rings, which can lead to differences in their chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C23H21N3O7S |
|---|---|
Molekulargewicht |
483.5g/mol |
IUPAC-Name |
ethyl 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O7S/c1-2-33-23(28)18-12-6-7-13-19(18)24-22(27)16-25(17-10-4-3-5-11-17)34(31,32)21-15-9-8-14-20(21)26(29)30/h3-15H,2,16H2,1H3,(H,24,27) |
InChI-Schlüssel |
PINIDRDHGVHQKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)


![Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B410644.png)
![Methyl 4-[({2-chloro-5-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410645.png)
![Methyl 4-[({4-chloro-3-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410647.png)

![1-(2-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea](/img/structure/B410650.png)
![N-[[(2-nitrobenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410651.png)
![N-[1-(2-adamantyl)ethyl]-4-nitrobenzamide](/img/structure/B410653.png)
![N-{[2-(4-bromobenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410656.png)
![N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410658.png)
![N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410659.png)
